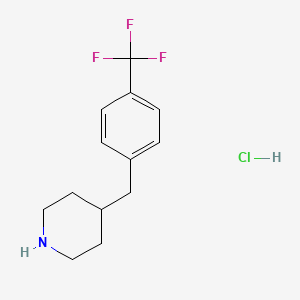
4-(4-(Trifluoromethyl)benzyl)piperidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(4-(Trifluoromethyl)benzyl)piperidine hydrochloride” is a chemical with the molecular formula C13H16F3N . It is also known by its IUPAC name, 4-[4-(trifluoromethyl)benzyl]piperidine .
Molecular Structure Analysis
The molecular structure of “4-(4-(Trifluoromethyl)benzyl)piperidine hydrochloride” is represented by the InChI code:1S/C13H16F3N/c14-13(15,16)12-3-1-10(2-4-12)9-11-5-7-17-8-6-11/h1-4,11,17H,5-9H2 . The molecular weight of the compound is 243.27 . Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 243.27 . The storage temperature is normal, and it should be kept in a dark place, in an inert atmosphere .Applications De Recherche Scientifique
-
Agrochemical and Pharmaceutical Industries
- Summary of Application : Trifluoromethylpyridines, which are structurally similar to the compound you mentioned, are used in the agrochemical and pharmaceutical industries . They are used in the protection of crops from pests .
- Methods of Application : The specific methods of application are not detailed in the source, but it is likely that these compounds are incorporated into various formulations for pest control and pharmaceuticals .
- Results or Outcomes : More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Additionally, several trifluoromethylpyridine derivatives are used in the pharmaceutical and veterinary industries .
-
Synthesis of Dopamine D3 Receptor Antagonists
- Summary of Application : “4-(4-(Trifluoromethyl)benzyl)piperidine hydrochloride” is used in the synthesis of dopamine D3 receptor antagonists .
- Methods of Application : The specific methods of application are not detailed in the source, but it is likely that this compound is used as a reactant in chemical reactions to produce the desired antagonists .
- Results or Outcomes : The specific results or outcomes are not detailed in the source .
-
Piperidine Derivatives in Pharmacological Applications
- Summary of Application : Piperidine derivatives, which are structurally similar to the compound you mentioned, have been used in the synthesis of various pharmaceuticals .
- Methods of Application : The specific methods of application are not detailed in the source, but it is likely that these compounds are used as building blocks in the synthesis of various pharmaceuticals .
- Results or Outcomes : Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
-
C,N-cross Coupling Reactions
-
Synthesis of FDA-Approved Drugs
- Summary of Application : Trifluoromethyl group-containing drugs, which are structurally similar to the compound you mentioned, have been approved by the FDA .
- Methods of Application : The specific methods of application are not detailed in the source, but it is likely that these compounds are used as building blocks in the synthesis of various pharmaceuticals .
- Results or Outcomes : The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the trifluoromethyl group as one of the pharmacophores .
-
Synthesis of Trifluoromethylpyridines
- Summary of Application : Trifluoromethylpyridines, which are structurally similar to the compound you mentioned, are used in the synthesis of active agrochemical and pharmaceutical ingredients .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .
-
Synthesis of FDA-Approved Drugs
- Summary of Application : Trifluoromethyl group-containing drugs, which are structurally similar to the compound you mentioned, have been approved by the FDA .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the trifluoromethyl group as one of the pharmacophores .
Safety And Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system . The safety information pictograms indicate a warning (GHS07), and the hazard statements include H319 .
Propriétés
IUPAC Name |
4-[[4-(trifluoromethyl)phenyl]methyl]piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N.ClH/c14-13(15,16)12-3-1-10(2-4-12)9-11-5-7-17-8-6-11;/h1-4,11,17H,5-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUPEZITEAKUTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=CC=C(C=C2)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(Trifluoromethyl)benzyl)piperidine hydrochloride | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

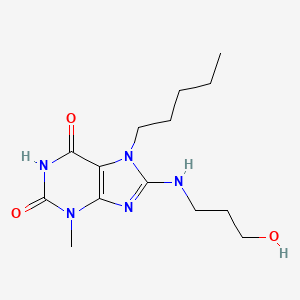
![4-[4-(dimethylamino)benzenecarbothioyl]-N-naphthalen-1-ylpiperazine-1-carbothioamide](/img/structure/B2556437.png)
![4-(2-((6,8-Dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzamide](/img/structure/B2556441.png)
![Methyl 4-((9-(2-methoxyethyl)-4-oxo-2-(trifluoromethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2556442.png)
![1-(5-Chloro-1H-pyrazolo[4,3-D]pyrimidin-1-YL)ethanone](/img/structure/B2556443.png)
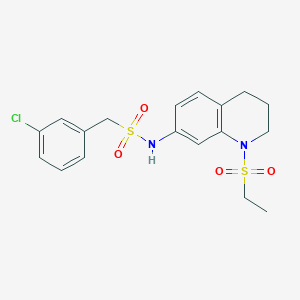
![4-benzoyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2556447.png)
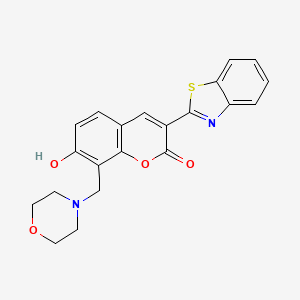
![Methyl 7-amino-2-(4-methoxyphenyl)-3-oxo-2,3-dihydrothieno[3,2-c]pyridazine-6-carboxylate](/img/structure/B2556449.png)

![3-[(Cyclopropylmethyl)sulfanyl]-2,6-difluorobenzoic acid](/img/structure/B2556453.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(2,4,6-trimethylpyridin-3-yl)propanamide](/img/structure/B2556454.png)
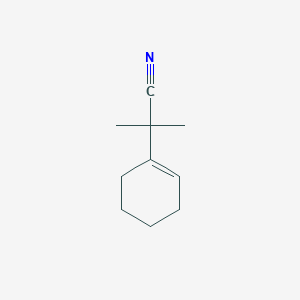
![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,3,3-trimethylbutanamide](/img/structure/B2556457.png)